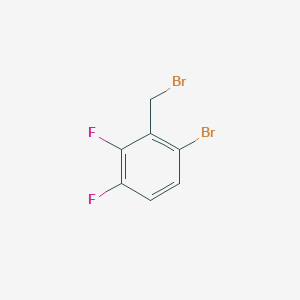

6-Bromo-2,3-difluorobenzyl bromide

Descripción general

Descripción

6-Bromo-2,3-difluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and fluorine atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-difluorobenzyl bromide typically involves the bromination of 2,3-difluorotoluene. One common method includes the reaction of 2,3-difluorotoluene with hydrobromic acid (HBr) and hydrogen peroxide (H2O2) under light irradiation. The reaction mixture is then washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified by silica gel column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, alternative brominating agents such as N-bromosuccinimide (NBS) may be employed to achieve higher efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2,3-difluorobenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding difluorobenzyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include benzyl alcohols and carboxylic acids.

Reduction: Products include difluorobenzyl derivatives.

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1 Cross-Coupling Reactions

6-Bromo-2,3-difluorobenzyl bromide serves as a versatile electrophile in metal-catalyzed cross-coupling reactions. It can participate in reactions such as the Suzuki and Negishi coupling to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals. For instance, it has been utilized in the synthesis of various substituted benzenes through palladium-catalyzed processes, demonstrating good yields and selectivity .

1.2 Synthesis of Functionalized Compounds

The compound is employed to synthesize complex molecules with specific functionalities. Its reactivity allows for the introduction of diverse substituents onto aromatic systems, which is crucial for developing new materials and biologically active compounds. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the resulting products, making them attractive candidates for drug development .

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Palladium | 70-85 | |

| Negishi Coupling | Palladium | 60-80 | |

| Nucleophilic Substitution | Various Nucleophiles | 75-90 |

Medicinal Chemistry

2.1 Antimycobacterial Activity

Research indicates that derivatives of this compound exhibit promising antimycobacterial properties. These compounds have been evaluated against Mycobacterium tuberculosis, showing significant inhibitory effects. The incorporation of the difluorobenzyl moiety enhances the bioactivity of the molecules, making them potential candidates for developing new antitubercular agents .

2.2 Drug Development

The unique electronic properties imparted by the bromine and fluorine substituents allow for the modulation of pharmacokinetic properties in drug candidates. This compound has been explored in the design of inhibitors targeting various biological pathways, including those involved in cancer and infectious diseases .

Material Science

3.1 Polymerization Initiators

this compound can act as an initiator for polymerization reactions, particularly in creating fluorinated polymers with enhanced thermal and chemical resistance. These materials are valuable in electronics, coatings, and other high-performance applications due to their stability under extreme conditions .

3.2 Functional Materials

The compound's reactivity allows it to be incorporated into functional materials that exhibit unique optical or electronic properties. For example, it can be used to create sensors or catalysts that operate under specific environmental conditions due to its fluorinated structure .

Mecanismo De Acción

The mechanism of action of 6-Bromo-2,3-difluorobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. Additionally, the compound can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions .

Comparación Con Compuestos Similares

Similar Compounds

2,3-Difluorobenzyl bromide: Similar structure but lacks the additional bromine atom.

2,6-Difluorobenzyl bromide: Similar structure with fluorine atoms at different positions.

4-Bromo-2,3-difluorobenzyl bromide: Similar structure with the bromine atom at a different position.

Uniqueness

6-Bromo-2,3-difluorobenzyl bromide is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity and selectivity in chemical reactions. The compound’s ability to undergo various types of reactions and its applications in diverse fields further highlight its uniqueness .

Actividad Biológica

6-Bromo-2,3-difluorobenzyl bromide is a benzylic halide that exhibits significant biological activity, primarily through its reactivity with various biomolecules and its applications in organic synthesis and medicinal chemistry. This article presents a detailed overview of its biological activity, mechanisms of action, biochemical properties, and research findings.

Target of Action

this compound acts as a reactive electrophile due to the presence of bromine atoms. It can participate in nucleophilic substitution reactions where the bromine atom is displaced by nucleophiles such as amines or thiols. This reactivity is crucial for its role in synthesizing more complex organic molecules and pharmaceuticals.

Mode of Action

The compound's mode of action involves interactions with various biomolecules. It can bind covalently to enzymes or proteins, leading to inhibition or activation of specific biochemical pathways. This interaction can alter cellular functions, including gene expression and metabolic processes.

This compound has been shown to influence several biochemical pathways. It interacts with enzymes and proteins, acting as a reagent in nucleophilic substitution reactions. The compound's ability to form new chemical bonds is essential for its applications in drug development and chemical biology .

Cellular Effects

Research indicates that this compound can significantly affect cellular processes. For instance, it has been observed to alter gene expression patterns in various cell types, impacting cell signaling pathways and metabolism. These changes can lead to modifications in cellular behavior, which are critical in understanding its potential therapeutic applications.

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the biological effects of this compound are dose-dependent. At lower doses, it exhibits minimal toxicity while maintaining significant biochemical activity. However, at higher doses, it can lead to adverse effects such as tissue damage and disruption of normal cellular processes.

Chemical Reaction Analysis

The compound undergoes various chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles.

- Oxidation : It can be oxidized to form benzyl alcohols or carboxylic acids.

- Reduction : Reduction reactions convert the bromine atoms to hydrogen, yielding difluorobenzyl derivatives.

Applications in Scientific Research

This compound is utilized in several research areas:

- Organic Synthesis : Serves as a building block for complex organic molecules.

- Medicinal Chemistry : Used in developing pharmaceuticals targeting neurological disorders.

- Chemical Biology : Employed in studying biological pathways and developing chemical probes .

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,3-Difluorobenzyl bromide | Lacks additional bromine | Lower reactivity compared to 6-bromo variant |

| 2,6-Difluorobenzyl bromide | Fluorine atoms at different positions | Different selectivity in reactions |

| 4-Bromo-2,3-difluorobenzyl bromide | Bromine at a different position | Unique reactivity profile due to positional changes |

The unique arrangement of the bromine and fluorine atoms on the benzene ring of this compound imparts distinct chemical properties that enhance its reactivity and selectivity compared to similar compounds.

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound. For example:

- A study demonstrated its inhibitory effects on specific enzymes involved in metabolic pathways associated with cancer progression.

- Another research highlighted its role as an intermediate in synthesizing compounds targeting neurological disorders.

These findings underscore the compound's significance in medicinal chemistry and its potential for developing new therapeutic agents .

Propiedades

IUPAC Name |

1-bromo-2-(bromomethyl)-3,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOCUAMBAPDZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.